molecular formula C14H10O2 B1610110 4-(1-Benzofuran-2-yl)phenol CAS No. 26870-36-0

4-(1-Benzofuran-2-yl)phenol

Cat. No. B1610110
CAS RN: 26870-36-0
M. Wt: 210.23 g/mol
InChI Key: YTEKHDAKURIPLM-UHFFFAOYSA-N
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Description

“4-(1-Benzofuran-2-yl)phenol” is a compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is composed of a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, a related compound was found to be a yellow solid with a melting point of 109.5–114.0 °C .

Mechanism of Action

While the specific mechanism of action for “4-(1-Benzofuran-2-yl)phenol” is not explicitly stated in the sources, benzofuran compounds in general have been found to exhibit a wide range of biological and pharmacological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran compounds, including “4-(1-Benzofuran-2-yl)phenol”, have potential for future research due to their wide range of biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

4-(1-benzofuran-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEKHDAKURIPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435872
Record name 4-(1-Benzofuran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26870-36-0
Record name 4-(1-Benzofuran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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